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molecular formula C7H14ClNO3 B8679097 Acetamide, 2-chloro-N-(2,2-dimethoxyethyl)-N-methyl- CAS No. 69184-36-7

Acetamide, 2-chloro-N-(2,2-dimethoxyethyl)-N-methyl-

Cat. No. B8679097
M. Wt: 195.64 g/mol
InChI Key: BCJUDTIFZMUVFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04314840

Procedure details

N-Methyl-2,2-dimethoxyethanamine (50.0 grams; 0.42 mole), methylene chloride (200 ml) and triethylamine (46.6 grams; 0.462 mole) were charged into a glass reaction vessel fitted with a mechanical stirrer, and thermometer. A calcium chloride filled drying tube was attached and the solution was cooled to about -20° C. Chloroacetyl chloride (49.7 grams; 0.44 moles) dissolved in methylene chloride (25 ml) was then added dropwise, with stirring, while holding the temperature at about -20° C. to -10° C. At the end of the addition, stirring was continued at -20° C. to 10° C. for a period of about 1 hour. The solution was allowed to warm to room temperature, then was stirred at this temperature for a period of about 16 hours. Diethyl ether (125 ml) was then added and the resulting solution filtered. The filtrate was washed with water (30 ml). The washed filtrate was dried and filtered. The solvent was distilled off under mild heat and reduced pressure to yield a residue which was fractionally distilled under reduced pressure to yield the desired product N-methyl-N-(2,2-dimethoxyethyl)-2-chloroacetamide as a fraction boiling at 112° C.-119° C. at 0.30 mm. Hg.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
46.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
49.7 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
125 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH2:3][CH:4]([O:7][CH3:8])[O:5][CH3:6].C(N(CC)CC)C.[Cl-].[Ca+2].[Cl-].[Cl:19][CH2:20][C:21](Cl)=[O:22]>C(Cl)Cl.C(OCC)C>[CH3:1][N:2]([CH2:3][CH:4]([O:7][CH3:8])[O:5][CH3:6])[C:21](=[O:22])[CH2:20][Cl:19] |f:2.3.4|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
CNCC(OC)OC
Name
Quantity
46.6 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Ca+2].[Cl-]
Step Three
Name
Quantity
49.7 g
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
125 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
drying tube
ADDITION
Type
ADDITION
Details
was then added dropwise
CUSTOM
Type
CUSTOM
Details
at about -20° C. to -10° C
ADDITION
Type
ADDITION
Details
At the end of the addition
STIRRING
Type
STIRRING
Details
stirring
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
was stirred at this temperature for a period of about 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
the resulting solution filtered
WASH
Type
WASH
Details
The filtrate was washed with water (30 ml)
CUSTOM
Type
CUSTOM
Details
The washed filtrate was dried
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off
TEMPERATURE
Type
TEMPERATURE
Details
under mild heat
CUSTOM
Type
CUSTOM
Details
reduced pressure to yield a residue which
DISTILLATION
Type
DISTILLATION
Details
was fractionally distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN(C(CCl)=O)CC(OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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